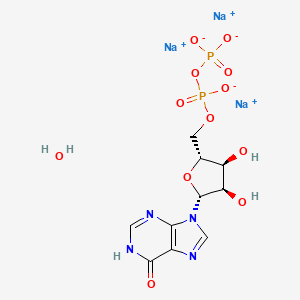
Inosine-5,-diphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine-5’-diphosphate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized through the phosphorylation of inosine monophosphate. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate .
Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce inosine monophosphate, which is then chemically phosphorylated to produce the diphosphate form. The final product is purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: It can be reduced to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines are employed under basic conditions.
Major Products:
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various nucleotide analogs depending on the nucleophile used.
Scientific Research Applications
Inosine-5’-diphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and other enzymes involved in nucleotide metabolism.
Biology: It serves as a precursor in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology experiments.
Medicine: The compound is investigated for its potential therapeutic effects in treating metabolic disorders and as a component in drug formulations.
Mechanism of Action
Inosine-5’-diphosphate trisodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as nucleotidases, which catalyze the hydrolysis of nucleotides. The compound also plays a role in signal transduction by acting as a secondary messenger in cellular processes. Its molecular targets include enzymes involved in nucleotide metabolism and receptors that mediate cellular responses .
Comparison with Similar Compounds
Inosine-5’-monophosphate: A precursor in the synthesis of inosine-5’-diphosphate.
Inosine-5’-triphosphate: An oxidized form of inosine-5’-diphosphate.
Guanosine-5’-diphosphate: A structurally similar nucleotide with guanine as the base.
Uniqueness: Inosine-5’-diphosphate trisodium salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various metabolic pathways, making it a versatile compound in biochemical research .
Biological Activity
Inosine-5-diphosphate disodium salt (IDP) is a purine nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.
Chemical Structure and Properties
Inosine-5-diphosphate disodium salt has the following chemical structure:
- Molecular Formula: C10H12N4Na2O11P2
- Molecular Weight: 472.15 g/mol
- CAS Number: 54735-61-4
The compound exists as a white to off-white powder and is soluble in water. It is commonly used in biochemical research due to its role as a substrate in various enzymatic reactions.
IDP exhibits several biological activities through distinct mechanisms:
- Transcription Regulation:
- Immunomodulatory Effects:
- Metabolic Regulation:
Case Study 1: Cancer Cell Line Research
A study investigated the effects of IDP on MDAMB-231 breast cancer cells. The results showed that IDP effectively inhibited c-MYC transcription by disrupting NM23-H2-Pu27-GQ interactions without affecting NM23-H2 kinase activity. This suggests a novel approach for targeting transcriptional regulation in cancer therapy .
Case Study 2: Metabolic Dysfunction
In a mouse model, administration of Inosine-5-monophosphate (IMP), a related compound, led to significant metabolic dysfunction characterized by increased triglyceride accumulation in the liver. The study highlighted the importance of dosage, as lower doses did not induce adverse effects while higher doses resulted in severe metabolic disturbances .
| Study | Findings | Implications |
|---|---|---|
| NM23-H2 Interaction | IDP inhibits c-MYC transcription | Potential cancer therapy target |
| Metabolic Dysfunction | High doses lead to NAFLD | Caution in dietary supplementation |
Therapeutic Applications
-
Cancer Therapy:
- Targeting NM23-H2 with IDP could offer a new strategy for cancer treatment by downregulating oncogenes like c-MYC.
-
Metabolic Disorders:
- Understanding the metabolic effects of IDP may inform dietary recommendations and therapeutic strategies for conditions such as obesity and diabetes.
- Neuroprotection:
Properties
Molecular Formula |
C10H13N4Na3O12P2 |
|---|---|
Molecular Weight |
512.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |
InChI |
InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
NXYWEBMWTONTES-KWIZKVQNSA-K |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















